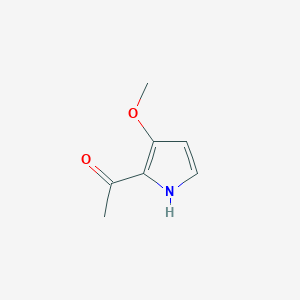
2'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H3BrF6O. This compound is characterized by the presence of bromine, trifluoromethyl, and trifluoroacetophenone groups, making it a highly fluorinated aromatic ketone. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone typically involves the bromination of 2,2,2-trifluoroacetophenone. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of hazardous reagents like bromine and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, THF), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water), and controlled temperatures.
Major Products Formed
Substitution: Substituted acetophenones with various functional groups.
Reduction: 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)phenylethanol.
Oxidation: 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Chemistry
In chemistry, 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is used as a building block for the synthesis of more complex fluorinated organic molecules
Biology
The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of these compounds, making them more effective in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential use in the synthesis of drugs that require high metabolic stability and resistance to enzymatic degradation. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs.
Industry
Industrially, 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl and bromine groups.
Mechanism of Action
The mechanism by which 2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone exerts its effects is largely dependent on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making the carbonyl carbon more electrophilic and reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the bromine and additional trifluoromethyl group, making it less reactive in substitution reactions.
4’-Bromo-2,2,2-trifluoroacetophenone: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
2,2,2,4’-Tetrafluoroacetophenone: Contains an additional fluorine atom, altering its chemical properties and reactivity.
Uniqueness
2’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is unique due to the combination of bromine and multiple trifluoromethyl groups, which significantly enhance its reactivity and make it a valuable intermediate in the synthesis of complex fluorinated compounds. Its structure allows for versatile chemical modifications, making it a useful compound in various fields of research and industry.
Properties
Molecular Formula |
C9H3BrF6O |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3BrF6O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3H |
InChI Key |
BOZACJOLFKKPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854530.png)
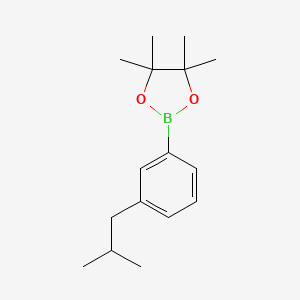
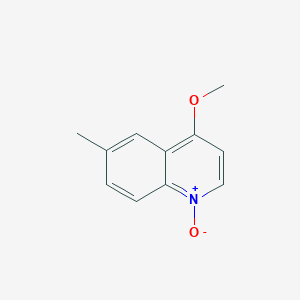
![Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B12854556.png)
![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)
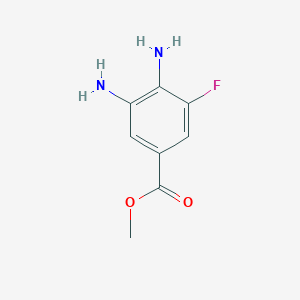
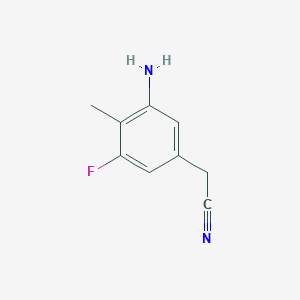
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
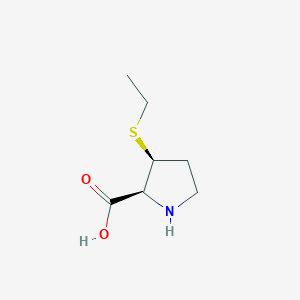
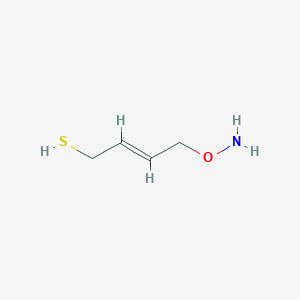
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
